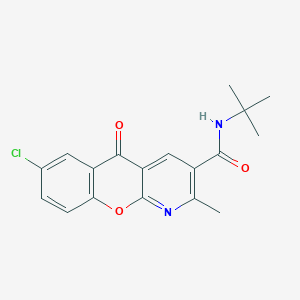

N-(tert-butyl)-7-chloro-2-methyl-5-oxo-5h-chromeno(2,3-b)pyridine-3-carboxamide

Description

N-(tert-butyl)-7-chloro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide is a synthetic chromenopyridine derivative characterized by:

- Chromenopyridine core: A fused bicyclic system combining chromene (benzopyran) and pyridine moieties.

- Substituents:

- Position 2: Methyl group.

- Position 7: Chlorine atom.

- Position 3: N-(tert-butyl) carboxamide.

Properties

IUPAC Name |

N-tert-butyl-7-chloro-2-methyl-5-oxochromeno[2,3-b]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN2O3/c1-9-11(16(23)21-18(2,3)4)8-13-15(22)12-7-10(19)5-6-14(12)24-17(13)20-9/h5-8H,1-4H3,(H,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEPMSBBQDANMGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C2C(=O)C3=C(C=CC(=C3)Cl)OC2=N1)C(=O)NC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that indole derivatives, which share a similar structure, have been found to bind with high affinity to multiple receptors. These receptors play a significant role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.

Mode of Action

For instance, they can inhibit the activity of certain enzymes or modulate the function of specific receptors, leading to changes in cellular processes.

Biochemical Pathways

For example, they can inhibit the synthesis of certain proteins or interfere with signal transduction pathways, leading to downstream effects such as the inhibition of cell growth or induction of apoptosis.

Pharmacokinetics

Similar compounds, such as indole derivatives, are known to have various pharmacokinetic properties that can impact their bioavailability.

Biological Activity

N-(tert-butyl)-7-chloro-2-methyl-5-oxo-5H-chromeno(2,3-b)pyridine-3-carboxamide is a complex organic compound with significant potential in various biological applications. This article delves into its biological activity, synthesizing findings from diverse research sources.

Compound Overview

- Chemical Formula : C₁₈H₁₇ClN₂O₃

- Molecular Weight : 344.8 g/mol

- CAS Number : 343375-46-2

- Structure : The compound features a chromeno-pyridine core, characterized by a tert-butyl group and a chloro substituent.

Biological Activities

This compound exhibits various biological activities that make it a candidate for further research in medicinal chemistry.

1. Antimicrobial Activity

Research indicates that compounds within the chromeno-pyridine class, including N-(tert-butyl)-7-chloro derivatives, demonstrate notable antimicrobial properties. For instance, studies have shown that related compounds exhibit effective inhibition against various bacterial strains, suggesting potential use as antimicrobial agents .

2. Anticancer Properties

The compound has been investigated for its anticancer potential. A study on structurally similar chromeno[3,2-c]pyridines revealed significant cytotoxic effects against cancer cell lines, indicating that N-(tert-butyl)-7-chloro derivatives may also possess similar properties. The mechanism of action is thought to involve the inhibition of key enzymes associated with cell proliferation .

3. Anti-inflammatory Effects

Inhibitory effects on inflammatory pathways have been reported for compounds related to N-(tert-butyl)-7-chloro derivatives. These compounds may interact with inflammatory kinases, thereby modulating inflammatory responses and offering therapeutic potential in diseases characterized by chronic inflammation .

The biological activity of this compound is likely due to its ability to bind to specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical cellular processes, such as kinases related to inflammation and cancer progression.

- Receptor Modulation : Interaction with receptors could alter signaling pathways that lead to reduced cell proliferation and increased apoptosis in cancer cells.

Synthesis and Structure Activity Relationship (SAR)

The synthesis of N-(tert-butyl)-7-chloro derivatives typically involves multi-step organic reactions starting from simpler chromeno-pyridine precursors. The introduction of various substituents (like tert-butyl and chloro groups) can significantly influence the biological activity of the resulting compounds.

| Substituent | Effect on Activity |

|---|---|

| Tert-butyl | Enhances lipophilicity and cellular uptake |

| Chloro | Potentially increases antimicrobial potency |

Case Studies

- Antimicrobial Evaluation : A study evaluated the antimicrobial activity of several chromeno-pyridine derivatives, including N-(tert-butyl)-7-chloro variants. Results indicated that these compounds exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with some derivatives outperforming standard antibiotics .

- Cytotoxicity Against Cancer Cells : Another investigation focused on the cytotoxic effects of chromeno[3,2-c]pyridines on human cancer cell lines. The results showed that certain derivatives led to a decrease in cell viability through apoptosis induction, highlighting their potential as anticancer agents .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogues and their substituent differences are summarized below:

Key Observations:

Position 2: Methyl vs. amino groups. Methyl may reduce reactivity compared to amino, which can participate in H-bonding.

Position 7 : Chloro (target) vs. bromo, isobutyl, or isopropyl. Chloro’s smaller size and electronegativity may influence electronic effects and steric interactions differently than bulkier groups .

Ethyl esters (e.g., ) are prodrug motifs, suggesting possible hydrolytic activation.

Physicochemical and Electronic Properties

- Hydrogen Bonding: The 5-oxo group and carboxamide in the target compound enable H-bond donor/acceptor interactions, similar to E0S (tetrazole) and ANW (carboxylic acid). However, the tert-butyl group may sterically hinder H-bonding compared to smaller substituents .

- Lipophilicity : The tert-butyl group increases logP relative to polar analogues (e.g., ANW’s carboxylic acid reduces membrane permeability).

- Steric Effects : The tert-butyl group may hinder interactions with flat binding pockets compared to linear ethynyl or compact chloro substituents.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(tert-butyl)-7-chloro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide, and how is purity validated?

- Methodological Answer : A common approach involves multi-step organic synthesis, starting with functionalization of the chromenopyridine core. For example, tert-butyl carbamate intermediates can be synthesized using coupling agents like DMAP and triethylamine in dichloromethane under controlled temperatures (0–20°C) . Post-synthesis, purity is typically validated via GC/MS for volatile impurities and HPLC (≥98% purity threshold) to confirm compound integrity .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the tert-butyl group and chromenopyridine backbone. Mass spectrometry (MS) provides molecular weight verification, while IR spectroscopy identifies functional groups like the carboxamide (-CONH-) and ketone (-CO) . X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for synthesizing this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) can model reaction intermediates and transition states to predict energetically favorable pathways. For instance, ICReDD’s approach integrates reaction path searches with experimental data to narrow optimal conditions (e.g., solvent selection, catalyst use), reducing trial-and-error iterations . Meta-dynamics simulations may further refine activation barriers for key steps like cyclization or tert-butyl group incorporation .

Q. What strategies address contradictions in reported bioactivity data for chromenopyridine analogs?

- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell lines, concentration ranges). A systematic approach includes:

- Comparative SAR Studies : Analyze substituent effects (e.g., chloro vs. methoxy groups) on activity using analogs like 5-bromo-N-(4-fluorobenzyl)-8-hydroxy-1,6-naphthyridine-7-carboxamide .

- Dose-Response Reproducibility : Validate results across independent labs with standardized protocols .

- Computational Docking : Predict binding affinities to target proteins (e.g., kinases) to reconcile experimental vs. theoretical data .

Q. How can environmental and safety risks be mitigated during large-scale synthesis?

- Methodological Answer :

- Hazard Analysis : Use GHS-compliant risk assessments for intermediates (e.g., tert-butylamine derivatives) .

- Waste Management : Employ closed-loop systems to capture volatile organics (e.g., dichloromethane) .

- Personal Protective Equipment (PPE) : Flame-retardant suits and respiratory protection are mandatory during high-temperature reactions or handling powdered compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.